molecular formula C13H13BrClNO2 B580566 N-Boc-3-bromo-6-chloroindole CAS No. 1246471-36-2

N-Boc-3-bromo-6-chloroindole

Cat. No. B580566
CAS RN: 1246471-36-2
M. Wt: 330.606
InChI Key: BZZPVBVOSNRGHB-UHFFFAOYSA-N
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Description

N-Boc-3-bromo-6-chloroindole, also known as tert-butyl 3-bromo-6-chloro-1H-indole-1-carboxylate, is a compound with the molecular formula C13H13BrClNO2 . It has a molecular weight of 330.61 . The compound is typically stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of N-Boc-3-bromo-6-chloroindole involves the use of N-Bromosuccinimide in N,N-dimethyl-formamide at 20°C for 2 hours . The reaction yields a pink oily 3-bromo-6-fluoro-1H-indole .


Molecular Structure Analysis

The InChI code for N-Boc-3-bromo-6-chloroindole is 1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

N-Boc-3-bromo-6-chloroindole is a solid compound . The compound’s physical and chemical properties, such as its melting point, boiling point, and density, are not specified in the available resources .

Scientific Research Applications

Biological Receptor Studies

Researchers can explore the binding affinity of N-Boc-3-bromo-6-chloroindole to various biological receptors, such as G protein-coupled receptors (GPCRs) or enzymes. Computational modeling and experimental assays can shed light on its interactions and potential therapeutic relevance.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . Precautionary measures include avoiding inhalation and contact with skin and eyes .

properties

IUPAC Name

tert-butyl 3-bromo-6-chloroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO2/c1-13(2,3)18-12(17)16-7-10(14)9-5-4-8(15)6-11(9)16/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZPVBVOSNRGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701191235
Record name 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-3-bromo-6-chloroindole

CAS RN

1246471-36-2
Record name 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246471-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-bromo-6-chloro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701191235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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